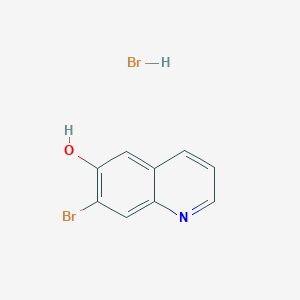

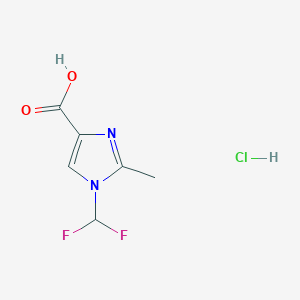

![molecular formula C24H26N4O2S B2863853 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189690-77-4](/img/structure/B2863853.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .

Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development . This involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was optimized to afford potent oral PI3K inhibitors with balanced PI3Kα and PI3Kβ activity .Chemical Reactions Analysis

The designed compounds showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Physical And Chemical Properties Analysis

The compound BAY 1082439, a similar 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitor, has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2 .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

This compound has been evaluated for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes are critical in cancer cell proliferation and survival, making them prime targets for anticancer drugs. The compound’s ability to inhibit both PI3K and HDAC could lead to the development of novel anticancer therapeutics with improved efficacy over single-target drugs.

Epigenetic Research

The HDAC inhibitory activity of this compound also positions it as a valuable tool for epigenetic research . By affecting the acetylation status of histones, it can alter gene expression patterns, which is crucial for understanding the epigenetic mechanisms underlying various diseases, including cancer.

Organic Solar Cells

In the field of organic electronics, particularly organic solar cells (OSCs), compounds with similar structures have been shown to improve charge transport properties . While the specific applications of this compound in OSCs are not detailed, its structural class suggests potential in enhancing the efficiency of OSCs through better molecular packing and charge transport.

Molecular Design

The compound’s structure provides a scaffold that can be modified to create new molecules with desired properties . This makes it a valuable starting point for the design and synthesis of new compounds with applications in medicine, agriculture, and materials science.

Signal Transduction Studies

As a PI3K inhibitor, this compound can be used to study signal transduction pathways in cells . PI3Ks are involved in a variety of cellular processes, and inhibitors like this compound can help dissect these complex pathways, leading to a better understanding of cell biology and disease.

Wirkmechanismus

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which act synergistically for the treatment of cancer .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . It also impacts the HDAC pathway, leading to alterations in the cell phenotype and gene expression, and disturbing homeostasis .

Pharmacokinetics

It is known that the compound shows potent antiproliferative activities against certain cancer cells .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is due to the compound’s ability to inhibit both PI3K and HDAC, leading to multiple epigenetic modifications that affect signaling networks .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-17-12-8-6-10-15(17)4)31-24-26-18-13-9-7-11-16(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGNKUYENQRIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

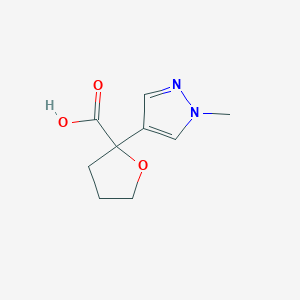

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)

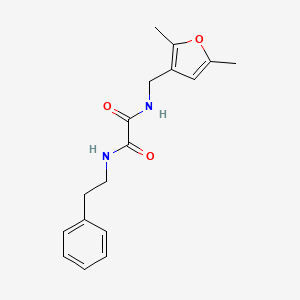

![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)

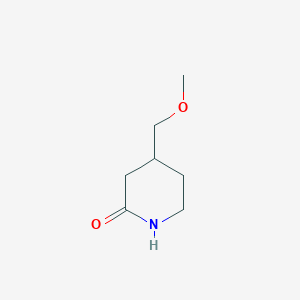

![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)